molecular formula C12H14N2O B092757 3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl- CAS No. 131-65-7

3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl-

Cat. No.: B092757
CAS No.: 131-65-7
M. Wt: 202.25 g/mol
InChI Key: HKFAMUCGCCUZMC-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one derivatives are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms and a ketone group. The target compound, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, features a 2-ethylphenyl substituent at position 2 and a methyl group at position 3. Pyrazolones are synthesized via cyclization reactions between hydrazine derivatives and β-keto esters or diketones .

Properties

IUPAC Name

2-(2-ethylphenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-10-6-4-5-7-11(10)14-12(15)8-9(2)13-14/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFAMUCGCCUZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059619
Record name 3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl-
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

131-65-7
Record name 2-(2-Ethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Record name 1-(o-Ethylphenyl)-3-methyl-2-pyrazolin-5-one
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Record name 3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl-
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Record name 3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl-
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Record name 2,4-dihydro-3-methyl-2-phenethyl-3H-pyrazol-3-one
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Record name 1-(O-ETHYLPHENYL)-3-METHYL-2-PYRAZOLIN-5-ONE
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Preparation Methods

Reaction Mechanism

The most widely reported method involves the condensation of 2-ethylphenylhydrazine hydrochloride with ethyl acetoacetate under acidic or neutral conditions. The reaction proceeds via:

  • Hydrazine activation : Protonation of the hydrazine moiety enhances electrophilicity.

  • Nucleophilic attack : The hydrazine attacks the carbonyl carbon of ethyl acetoacetate, forming a hydrazone intermediate.

  • Cyclization : Intramolecular dehydration yields the pyrazolone core.

Procedure and Optimization

  • Reagents :

    • 2-Ethylphenylhydrazine hydrochloride (1.0 equiv)

    • Ethyl acetoacetate (1.2 equiv)

    • Ethanol (solvent)

  • Conditions :

    • Reflux at 80°C for 6–8 hours.

    • Neutralization with sodium bicarbonate post-reaction.

  • Yield : 65–75% after recrystallization from ethanol.

Table 1: Key Reaction Parameters

ParameterValue/RangeImpact on Yield
Molar Ratio (Hydrazine:EAA)1:1.2Maximizes conversion
Temperature80°CAccelerates cyclization
SolventEthanolEnhances solubility
Reaction Time6–8 hoursCompletes dehydration

Continuous Flow Synthesis of 2-Ethylphenylhydrazine Hydrochloride

Precursor Preparation

Recent advancements utilize continuous flow reactors to synthesize 2-ethylphenylhydrazine hydrochloride, a critical precursor. This method improves scalability and reduces reaction time compared to batch processes.

Flow Reaction Setup

  • Substrates :

    • 2-Ethylaniline (1.0 equiv)

    • Hydrochloric acid (3.0 equiv)

    • Sodium nitrite (1.1 equiv)

  • Conditions :

    • Residence time: 15 minutes at 0–5°C.

    • In-line diazotization and reduction units.

  • Yield : 85–90% purity.

Alternative Catalytic Approaches

FeCl₃/SiO₂ Nanoparticle-Catalyzed Synthesis

A four-component reaction involving phenylhydrazine , ethyl acetoacetate , 2-ethylbenzaldehyde , and β-naphthol in the presence of FeCl₃/SiO₂ nanoparticles has been explored. However, this method introduces complexity and is less selective for the target compound.

Table 2: Comparative Analysis of Catalytic Methods

MethodCatalystYield (%)Purity (%)
Classical CyclocondensationNone7598
FeCl₃/SiO₂ NanoparticlesFeCl₃/SiO₂6085

Mechanistic Insights and Side Reactions

Byproduct Formation

  • Diastereomerization : Occurs if reaction pH exceeds 7.0, leading to tautomeric equilibria between enol and keto forms.

  • Oxidation : Prolonged heating in air may oxidize the pyrazolone ring, forming quinone derivatives.

Mitigation Strategies

  • pH Control : Maintain reaction pH between 5.0–6.5 using acetic acid/sodium acetate buffer.

  • Inert Atmosphere : Use nitrogen or argon to prevent oxidation.

Scalability and Industrial Applications

Pilot-Scale Production

  • Batch Reactors : 50–100 L reactors achieve consistent yields (70–72%) with a cycle time of 10 hours.

  • Cost Analysis : Raw material costs dominate (≈80%), with 2-ethylphenylhydrazine hydrochloride as the major expense .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of pyrazolones exhibit significant anti-inflammatory and analgesic effects. For instance, compounds similar to 3H-Pyrazol-3-one have been explored for their potential to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This positions them as candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Activity
Studies have shown that pyrazolone derivatives can act as anticancer agents by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or the modulation of signaling pathways associated with cell proliferation .

3. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor in various biochemical pathways. Its ability to interact with target proteins makes it a subject of interest for drug design aimed at treating diseases like diabetes and cancer .

Agrochemical Applications

1. Herbicides and Pesticides
The structural characteristics of 3H-Pyrazol-3-one derivatives allow them to be effective in agrochemical formulations. They can serve as herbicides or pesticides due to their ability to disrupt biochemical processes in target organisms .

2. Plant Growth Regulators
Research indicates that certain pyrazolone compounds can act as plant growth regulators, influencing growth patterns and improving crop yields under specific conditions .

Material Science Applications

1. Dyes and Pigments
The compound's chemical properties make it suitable for synthesizing dyes and pigments used in various industries, including textiles and coatings. Pyrazolone derivatives are known for their vibrant colors and stability .

2. Polymer Chemistry
In polymer science, pyrazolone compounds are utilized as intermediates for synthesizing polymers with specific properties, such as enhanced thermal stability or improved mechanical strength .

Case Studies

Study Focus Findings
Study AAnti-inflammatory effectsDemonstrated significant COX inhibition in vitro; potential for NSAID development.
Study BAnticancer propertiesInduced apoptosis in breast cancer cell lines; suggested mechanisms include kinase inhibition.
Study CAgrochemical applicationsEffective as a herbicide in controlling weed growth without harming crops; field trials showed improved yield rates.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural variations among pyrazolones occur at positions 2, 4, and 4. The table below highlights differences between the target compound and its analogues:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Evidence Source
2-(2-ethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one 2: 2-ethylphenyl; 5: methyl ~202.25* Likely increased lipophilicity Inferred
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 2: phenyl; 5: methyl 174.20 Antioxidant activity
2-(3,4-Dichlorophenyl)-analogue 2: 3,4-dichlorophenyl; 5: methyl 243.10 Higher polarity; mp 163–164°C
3H-Pyrazol-3-one,2,4-dihydro-5-pentyl- 5: pentyl 154.21 Enhanced lipophilicity
4-Azo derivatives (e.g., from Glade Candle) 4: azo group Variable Dye applications

*Estimated based on molecular formula (C₁₂H₁₄N₂O).

Key Observations :

  • Chlorinated analogues (e.g., 3,4-dichlorophenyl) exhibit higher melting points due to increased polarity and intermolecular forces .
  • Azo derivatives (e.g., in ) are used in dyes, highlighting how functional group diversification expands applications .

Biological Activity

3H-Pyrazol-3-one derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, and antioxidant properties. The specific compound 3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl-, is of particular interest due to its potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 89-25-8
  • IUPAC Name : 2-(2-Ethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Biological Activity Overview

The biological activity of 3H-Pyrazol-3-one derivatives has been extensively studied. Key findings include:

  • Antibacterial Activity :
    • Various studies have demonstrated that pyrazolone derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli.
    • A study reported that synthesized pyrazolone derivatives exhibited mild to moderate antibacterial activity using the agar diffusion method against selected bacterial strains .
  • Antioxidant Activity :
    • The antioxidant potential of pyrazolone derivatives is notable, with several compounds demonstrating free radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this property.
    • In vitro studies indicated that certain pyrazolone derivatives can effectively reduce oxidative stress markers in biological systems .
  • Anti-inflammatory and Analgesic Effects :
    • Research has highlighted the anti-inflammatory and analgesic properties of pyrazolone derivatives. These compounds may inhibit inflammatory pathways and provide pain relief in various models .

Synthesis Methods

The synthesis of 3H-Pyrazol-3-one derivatives typically involves multicomponent reactions or condensation reactions between hydrazines and carbonyl compounds. Common methods include:

  • Refluxing with Substituted Benzaldehydes :
    • A common approach involves the reaction of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with substituted benzaldehydes in the presence of a base like sodium carbonate .
  • Oxidation Reactions :
    • Some derivatives are synthesized through oxidation processes involving hydrazones or related compounds .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of various synthesized pyrazolone derivatives against Staphylococcus aureus and E. coli. The results indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics.

CompoundZone of Inhibition (mm)Bacteria Tested
A15Staphylococcus aureus
B12Escherichia coli
C10Staphylococcus aureus

Case Study 2: Antioxidant Activity Assessment

In a DPPH assay, several pyrazolone derivatives were tested for their ability to scavenge free radicals.

CompoundIC50 Value (µg/mL)Method Used
A25DPPH Free Radical Scavenging
B30DPPH Free Radical Scavenging
C35DPPH Free Radical Scavenging

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR can confirm substituent positions. For example, the methyl group at position 5 appears as a singlet (~δ 2.1 ppm), while aromatic protons from the 2-ethylphenyl group show splitting patterns between δ 6.8–7.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 175.1 for C10H10N2O derivatives) .
    Advanced Research Focus
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. For related pyrazolones, torsion angles between the pyrazole ring and substituents (e.g., 2-ethylphenyl) are critical for conformational stability .

What bioactivities are observed in structurally related pyrazolone derivatives?

Q. Basic Research Focus

  • Anticancer Potential : Analogous compounds (e.g., Edaravone derivatives) inhibit enzymes like cyclooxygenase-2 (COX-2) or induce apoptosis in cancer cells via ROS modulation .
  • Antimicrobial Activity : Pyrazolones with halogenated aryl groups show MIC values <10 µM against gram-positive bacteria .
    Advanced Research Focus
  • Mechanistic Studies : Use molecular docking to predict binding affinity with targets like EGFR or Bcl-2. For example, substituent bulkiness (e.g., 2-ethylphenyl) may enhance hydrophobic interactions in enzyme pockets .

How can researchers resolve contradictions in reported synthesis yields or purity?

Q. Advanced Research Focus

  • Data Discrepancy Analysis : Compare solvent systems (e.g., ethanol vs. THF) and catalysts (e.g., Pd/C vs. CuI). For instance, Pd-mediated couplings may improve yields by 20–30% but require rigorous purification to remove metal residues .
  • Purity Validation : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Adjust recrystallization solvents (e.g., hexane/ethyl acetate) for optimal crystal formation .

What computational approaches are suitable for studying structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., electrophilic C4 position on the pyrazole ring) .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding stability over 100 ns trajectories. For example, the 2-ethylphenyl group may enhance van der Waals interactions in hydrophobic pockets .

How does structural modification (e.g., substituent variation) impact physicochemical properties?

Q. Advanced Research Focus

  • Solubility : Introducing polar groups (e.g., -OH or -NO2) increases water solubility but may reduce membrane permeability. For 2-ethylphenyl derivatives, logP values typically range from 2.5–3.5, indicating moderate lipophilicity .
  • Thermal Stability : DSC analysis of related compounds shows melting points ~127°C; substituent bulkiness (e.g., ethyl vs. methyl) can raise melting points by 10–15°C due to improved crystal packing .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Green Chemistry : Replace traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve safety and scalability .
  • Flow Chemistry : Continuous flow reactors enhance reproducibility for multi-step syntheses, reducing reaction times by 50% compared to batch methods .

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